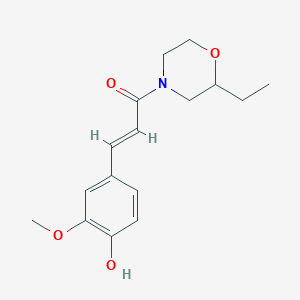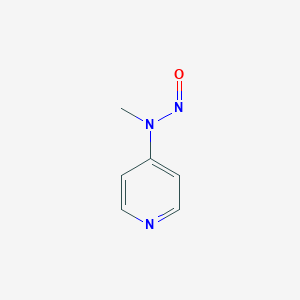
4-Nitrosomethylaminopyridine
Übersicht
Beschreibung
4-Nitrosomethylaminopyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Carcinogenicity Studies
4-Nitrosomethylaminopyridine (4-NMPY) has been studied for its mutagenic activity, particularly towards Escherichia coli. Research indicates that while 4-NMPY shows potential for mutagenic activity upon activation by microsomes, this effect is abolished in the presence of the S-100 liver fraction, suggesting a strong deactivation by cytosolic factors. This research provides insights into the mutagenicity of nitrosamines and their activation and deactivation mechanisms within biological systems (Kerklaan, Bouter, & Mohn, 1982).
Cytotoxicity in Cancer Research
Studies on the cytotoxicity of nitracrine derivatives, closely related to nitrosomethylaminopyridines, have shown that these compounds can be activated by nitro reduction and have potential as hypoxia-selective antitumor agents. The research suggests that the cytotoxicity mechanisms may involve DNA damage and the formation of DNA monoadducts. This area of research holds significance for developing therapeutic strategies against cancer (Wilson, Thompson, Anderson, & Denny, 1989).
Chemical Reactions with Active Methylene Groups
Research has been conducted on the reactions of 4-NMPY with esters containing active methylene groups. These studies are relevant for understanding the chemical properties and potential applications of 4-NMPY in synthesizing various organic compounds (Kiriazis, Kalatzis, & Alexandrou, 1989).
Antimicrobial Effects
The antimicrobial effects of derivatives of 4-nitropyridine, such as 4-hydroxylaminopyridine 1-oxide, have been studied. These compounds have shown effectiveness against the transforming DNA in Bacillus subtilis, suggesting potential applications in microbial genetics and the development of antimicrobial agents (Adachi, Inuzuka, & Tomoeda, 1969).
Cardiac and Skeletal Muscle Research
Research on compounds like 4-dimethylaminopyridine and 4-aminopyridine, related to 4-NMPY, has shown significant effects on cardiac and skeletal muscle preparations. These studies are important for understanding the potential of nitrosopyridine derivatives in treating muscular and cardiac disorders (Ao, 1985).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that many n-nitroso compounds, including 4-nitrosomethylaminopyridine, are carcinogens . They can induce tumors in various organs, depending on the specific compound and the experimental conditions .
Mode of Action
N-nitroso compounds are known to be alkylating agents, which can transfer an alkyl group to DNA, leading to DNA damage and mutations .
Biochemical Pathways
Given its potential carcinogenicity, it can be inferred that it may interfere with dna replication and repair pathways, leading to uncontrolled cell growth and tumor formation .
Result of Action
This compound is a poison by ingestion, intravenous, and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .
Biochemische Analyse
Biochemical Properties
4-Nitrosomethylaminopyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The compound’s interaction with these enzymes can lead to alterations in their activity, potentially resulting in changes in metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit certain enzymes, leading to a buildup of specific metabolites .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in gene expression, leading to alterations in cellular behavior. Additionally, it has been observed to impact cell signaling pathways, which can result in changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular function. For example, this compound has been shown to inhibit certain enzymes, leading to a decrease in their activity and subsequent changes in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular behavior, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant changes in cellular behavior, including alterations in gene expression and metabolic pathways. Additionally, threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound has been shown to inhibit enzymes involved in the metabolism of certain amino acids, leading to changes in metabolite levels and alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported into cells through specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the nucleus, where it can influence gene expression and cellular behavior .
Eigenschaften
IUPAC Name |
N-methyl-N-pyridin-4-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXCLASNZDZCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=NC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021052 | |
| Record name | N-Methyl-N-nitroso-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-99-1 | |
| Record name | 4-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-nitroso-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-nitrosopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM9FX3ULY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


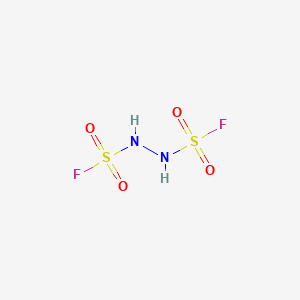


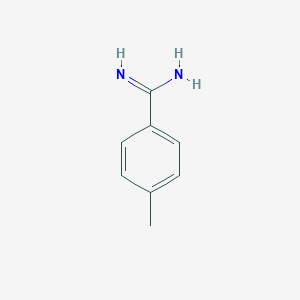
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
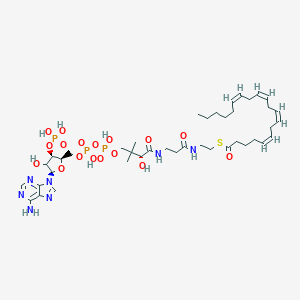




![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

